molecular formula C11H11FO B062756 3-(4-Fluorophenyl)cyclopentanone CAS No. 165591-10-6

3-(4-Fluorophenyl)cyclopentanone

Cat. No.: B062756
CAS No.: 165591-10-6
M. Wt: 178.2 g/mol
InChI Key: UKFKGEOPZKWZEU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11FO. It is a cyclopentanone derivative where a fluorophenyl group is attached to the third carbon of the cyclopentanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluorophenyl)cyclopentanone can be synthesized through several methods. One common method involves the reaction of 4-fluorophenylboronic acid with cyclopentanone in the presence of a palladium catalyst. The reaction typically takes place in an aqueous medium with sodium carbonate as a base .

Another method involves the reaction of 3-fluorobenzaldehyde with an arylboronic acid in the presence of sodium bicarbonate and tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve the use of bimetallic catalysts and optimized solvent systems to achieve high yields. For example, a bimetallic catalyst system with platinum and cobalt supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)cyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For example, in asymmetric synthesis, it acts as a ligand that facilitates the formation of chiral centers in molecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog without the fluorophenyl group.

    3-(4-Chlorophenyl)cyclopentanone: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methylphenyl)cyclopentanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

3-(4-Fluorophenyl)cyclopentanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(4-fluorophenyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFKGEOPZKWZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617134
Record name 3-(4-Fluorophenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165591-10-6
Record name 3-(4-Fluorophenyl)cyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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